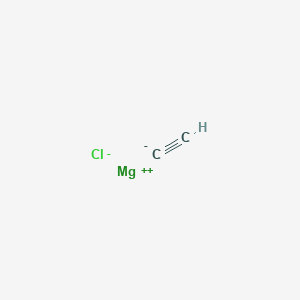

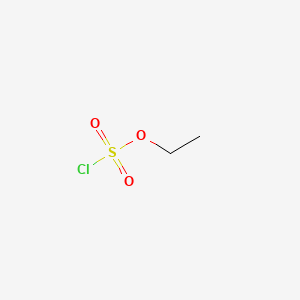

Magnesium;ethyne;chloride

Übersicht

Beschreibung

Magnesium ethylene chloride (MEC) is a compound composed of magnesium, ethylene and chlorine, and is an important reagent in organic synthesis. It is a powerful oxidizing agent and is used in a variety of reactions, including the oxidation of alcohols, the formation of epoxides, and the synthesis of aldehydes and ketones. MEC is also used in the production of pharmaceuticals and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Magnesium-based Cements and Construction Materials

Magnesium-based cements, like magnesia-based cements, have been under research for over 150 years. These cements, including magnesium carbonate, phosphate, silicate-hydrate, and oxysalt (both chloride and sulfate) cements, are suited to specialized applications such as precast construction, road repair, and nuclear waste immobilization. However, their wide-scale replacement for Portland cement in steel-reinforced concretes is limited due to the high cost of reactive sources of MgO and insufficient internal pH to passivate mild steel reinforcing bars (Walling & Provis, 2016).

Magnesium-based Bioceramics in Orthopedics

Magnesium-based bioceramics, comprising compounds like magnesium oxides, phosphates, and silicates, are significant in orthopedic applications such as bone cements, bone scaffolds, or implant coatings. These materials, especially magnesium phosphate containing cements, show promise in bone regeneration, with successful in vitro and in vivo applications, though they require further large animal model testing and clinical data (Nabiyouni et al., 2018).

Corrosion and Reinforced Concrete

The use of magnesium chloride (MgCl2) for snow and ice control can potentially affect concrete and steel reinforcement. MgCl2 reacts with cement paste, reducing concrete strength and degrading it. It also has higher chloride ion diffusion coefficients compared to sodium chloride (NaCl), potentially reducing the time before chloride-induced corrosion of reinforcing steel begins. Although no direct evidence links increased structural deterioration to MgCl2 use, caution is advised due to the short history of its usage (Mussato et al., 2004).

Magnesium Alloys in Biomedical Applications

Magnesium and its alloys are of great interest in biodegradable materials due to their biocompatibility and biomechanical compatibility. However, their high degradation rate in physiological environments is a concern. Recent advancements in polymeric coatings on biodegradable magnesium alloys, such as PLA, PLGA, PCL, and chitosan, have shown promising results in corrosion resistance and biocompatibility, marking a significant step in the development of biomedical magnesium alloys (Li et al., 2018).

Magnesium Oxide Nanoparticles

Magnesium oxide (MgO) nanoparticles have seen a surge in application across various fields, including industry, agriculture, and medicine. The unique properties of MgO, such as nontoxicity and environmental friendliness, make it a suitable candidate for a wide range of applications. Nanostructured MgO can be prepared through different chemical or physical routes, and its properties can be tailored depending on the specific application (Hornak, 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;ethyne;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGVDNZFTPIGDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370562 | |

| Record name | Ethynylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65032-27-1 | |

| Record name | Ethynylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

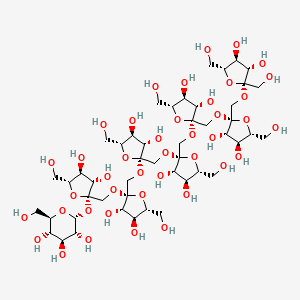

![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)

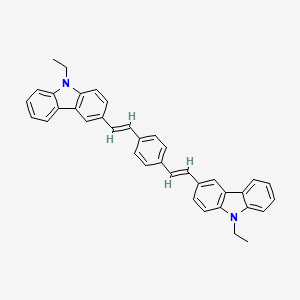

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

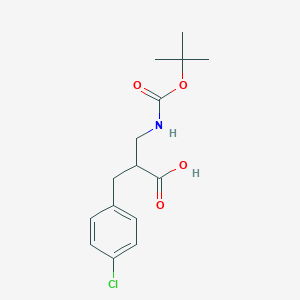

![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)